Lipophilicity (Calculated LogP): 2-Ethyl vs. 2-Methylbenzofuran-3(2H)-one
The calculated octanol-water partition coefficient (logP) for 2-ethylbenzofuran-3(2H)-one is 2.4, representing a 0.75-log-unit increase over the 2-methyl analogue (calc. logP 1.65) [1]. This translates to an approximately 5.6-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeability and altered pharmacokinetic partitioning for any downstream drug candidate incorporating this fragment [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.4 (calculated) |
| Comparator Or Baseline | 2-Methylbenzofuran-3(2H)-one: logP = 1.65 (calculated) |
| Quantified Difference | Δ logP = 0.75 (~5.6× higher partition) |
| Conditions | In silico calculation (method not specified; values from independent chemical database entries) |
Why This Matters
Procurement of the 2-ethyl congener over the 2-methyl analogue is scientifically justified when the target therapeutic or probe molecule requires a specific lipophilicity window; the 5.6-fold difference in predicted octanol-water partitioning directly impacts passive membrane permeability, plasma protein binding, and metabolic clearance of final drug substances.
- [1] Molaid. 2-Ethyl-1-benzofuran-3(2H)-one [CAS 53614-65-6]: calculated properties. https://www.molaid.com/MS_314533 (accessed 2026-05-13). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. (For logP–permeability correlation framework.) View Source
